N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a pyrazolyl-pyridine methyl group and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may influence pharmacokinetic properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C18H17F3N4O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H17F3N4O2S/c1-25-11-15(9-23-25)17-14(5-3-7-22-17)10-24-28(26,27)12-13-4-2-6-16(8-13)18(19,20)21/h2-9,11,24H,10,12H2,1H3 |
InChI Key |
AXIQWLNCXMEFQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent sulfonamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a methanesulfonamide core with the derivative described in : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide. Key differences include:
- Pyrazolyl-pyridine vs. Chromenyl-pyrazolopyrimidine : The target compound’s pyridinyl-methylpyrazole moiety contrasts with the chromene-fused pyrazolopyrimidine in , which may alter binding interactions in biological targets.
- Trifluoromethylphenyl vs.
Physicochemical Properties
A comparison of available data is summarized below:
The higher molecular weight and melting point of the compound may reflect its extended aromatic system and hydrogen-bonding capacity from the chromene-oxo group. The trifluoromethyl group in the target compound could increase lipophilicity (clogP ~3.5–4.5, estimated) compared to the compound (clogP ~2.8–3.2) .
Crystallographic and Structural Analysis
Crystallographic tools like SHELX () are widely used for resolving small-molecule structures, including sulfonamides . The pyridinyl and pyrazolyl groups in the target compound may adopt planar conformations, with the trifluoromethyl group influencing crystal packing via hydrophobic interactions.
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, also referred to as Compound X, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including its effects on cancer cells, inflammation, and microbial activity.
Chemical Structure and Properties
The molecular formula of Compound X is , with a molecular weight of approximately 376.4 g/mol. Its structure features a pyridine ring substituted with a pyrazole moiety and a trifluoromethyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N4O2S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 2034609-63-5 |
Anticancer Activity
Recent studies have indicated that Compound X exhibits promising anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Line MCF-7
- Concentration Tested: 10 µM - 50 µM
- Inhibition Rate: Up to 70% at 50 µM
- Mechanism: Induction of apoptosis via caspase activation.
Anti-inflammatory Effects
Compound X has also shown significant anti-inflammatory activity in preclinical models. It was effective in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
- Model Used: LPS-induced RAW264.7 macrophages
- Result: Decreased levels of TNF-alpha by 50% at 25 µM concentration.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Antimicrobial Assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activities of Compound X can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to growth and inflammation.
Potential Molecular Targets:
- Kinase Inhibition: Inhibition of MAPK pathways.
- Caspase Activation: Triggering apoptotic pathways in cancer cells.
- Cytokine Modulation: Reducing inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
